molecular formula C29H30N2O7 B613597 Fmoc-Ala-(Dmb)Gly-OH CAS No. 1188402-17-6

Fmoc-Ala-(Dmb)Gly-OH

Cat. No.: B613597
CAS No.: 1188402-17-6
M. Wt: 518.57
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Ala-(Dmb)Gly-OH: is a dipeptide compound used in solid-phase peptide synthesis (SPPS). It consists of fluorenylmethyloxycarbonyl (Fmoc) protecting group, L-alanine (Ala), and N-α-(2,4-dimethoxybenzyl)glycine (DmbGly). This compound is particularly useful in peptide synthesis due to its ability to prevent aggregation and improve product quality .

Mechanism of Action

Target of Action

Fmoc-Ala-(Dmb)Gly-OH is primarily used in the synthesis of peptides . Its primary targets are the amino acid sequences in the peptide chains that it helps to form .

Mode of Action

This compound works by enhancing the synthetic efficiency of glycine-containing peptides through Fmoc Solid Phase Peptide Synthesis (SPPS) . It prevents aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis . It contributes to the formation of peptide bonds, which are crucial for the creation of peptide sequences. The compound’s action affects the pathway by accelerating the synthesis process and improving its efficiency .

Pharmacokinetics

Its solubility in dimethylformamide (dmf) and its stability at low temperatures (2-8°c) are important factors that can impact its effectiveness in peptide synthesis .

Result of Action

The result of this compound’s action is the efficient synthesis of glycine-containing peptides . It helps prevent aggregation during the synthesis process, leading to more predictable and efficient reactions . The removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard trifluoroacetic acid (TFA)-mediated cleavage reaction .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals . It is stable at low temperatures (2-8°C) and is soluble in DMF, which are important considerations for its storage and use .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-Ala-(Dmb)Gly-OH can be synthesized using standard coupling methods such as PyBOP/DIPEA or DIPCDI/HOBt. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .

Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis (SPPS) techniques. The compound is synthesized in bulk using automated peptide synthesizers, ensuring high purity and yield .

Scientific Research Applications

Chemistry: Fmoc-Ala-(Dmb)Gly-OH is widely used in peptide synthesis to prevent aggregation and improve the solubility of peptide chains. It is particularly useful for synthesizing glycine-containing peptides .

Biology and Medicine: In biological research, this compound is used to synthesize peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .

Industry: In the pharmaceutical industry, this compound is used to synthesize therapeutic peptides and peptide-based drugs. It is also used in the development of peptide-based vaccines .

Comparison with Similar Compounds

Uniqueness: Fmoc-Ala-(Dmb)Gly-OH is unique due to its ability to prevent aggregation in glycine-containing peptide sequences. This property makes it particularly useful for synthesizing challenging hydrophobic peptides and preventing aspartimide formation .

Properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O7/c1-18(28(34)31(16-27(32)33)15-19-12-13-20(36-2)14-26(19)37-3)30-29(35)38-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-14,18,25H,15-17H2,1-3H3,(H,30,35)(H,32,33)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDFPJNCCCPIHR-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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